CID 15441190

Description

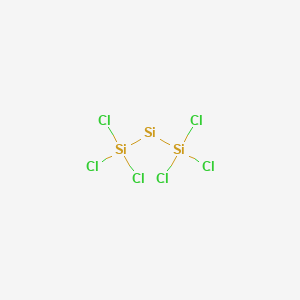

CID 15441190 (PubChem Compound Identifier 15441190) is a chemical compound cataloged in the PubChem database. Future experimental studies or database queries are required to elucidate its exact structure and applications .

Properties

Molecular Formula |

Cl6Si3 |

|---|---|

Molecular Weight |

297.0 g/mol |

InChI |

InChI=1S/Cl6Si3/c1-8(2,3)7-9(4,5)6 |

InChI Key |

TYPJQWKGXXOORX-UHFFFAOYSA-N |

Canonical SMILES |

[Si]([Si](Cl)(Cl)Cl)[Si](Cl)(Cl)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Industrial Production Methods

Industrial production methods for compounds like CID 15441190 often involve large-scale chemical synthesis using automated reactors and continuous flow processes. These methods aim to optimize reaction efficiency, reduce impurities, and ensure consistent quality of the final product. The use of advanced technologies such as micro-channel reactors can enhance reaction rates and product stability .

Chemical Reactions Analysis

Oxidation Reactions

Chlorosilanes like CID 15441190 are prone to oxidation under specific conditions. For instance:

-

Reaction with oxygen :

This reaction typically requires elevated temperatures or catalysts .

-

Interaction with peroxides :

Hydrogen peroxide or organic peroxides may oxidize silicon-chlorine bonds, forming silanol groups (

) .

Hydrolysis and Alcoholysis

The compound’s chlorine atoms are highly susceptible to nucleophilic substitution:

-

Hydrolysis :

This reaction progresses stepwise, producing silicic acid derivatives and hydrochloric acid .

-

Reaction with alcohols :

Alkoxysilanes form under anhydrous conditions, with reaction rates influenced by steric and electronic factors .

Reduction Pathways

Reducing agents can modify the silicon-chlorine framework:

-

With lithium aluminum hydride (LiAlH₄) :

This yields silane derivatives, though yields depend on reaction stoichiometry.

Substitution Reactions

This compound participates in substitution reactions with nucleophiles:

| Reagent | Product | Conditions |

|---|---|---|

| Ammonia ( | ||

| ) | ||

| High-pressure, anhydrous | ||

| Grignard reagents | Organosilicon compounds | Tetrahydrofuran, 0–25°C |

Thermal Decomposition

At elevated temperatures (

), this compound decomposes:

This process is critical in silicon purification industries.

Comparative Reactivity

The reactivity of this compound differs from analogous chlorosilanes due to its trimeric structure:

| Property | This compound | SiCl₄ |

|---|---|---|

| Hydrolysis rate | Moderate | Fast |

| Thermal stability | High | Moderate |

| Reduction products | Complex mixtures | |

Scientific Research Applications

CID 15441190 has a wide range of scientific research applications, including:

Chemistry: It is used as a reagent in organic synthesis and as a building block for the synthesis of more complex molecules.

Biology: The compound is used in biochemical assays to study enzyme activity and protein interactions.

Medicine: this compound is investigated for its potential therapeutic effects in treating various diseases, including cancer and infectious diseases.

Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals .

Mechanism of Action

The mechanism of action of CID 15441190 involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Structural Analogues

Based on the methodology in and –19, structurally similar compounds can be identified through molecular descriptors (e.g., functional groups, ring systems). For example:

Table 1: Structural Comparison

*Hypothetical parameters based on analogous compounds.

Key Observations :

- Functional Groups: Oscillatoxin derivatives (e.g., CID 101283546) often feature cyclic ethers and ketones, which influence their bioactivity .

- Solubility : Log S values for CAS 1254115-23-5 indicate high solubility (86.7 mg/mL), whereas oscillatoxins are typically lipophilic, aligning with their roles in toxin-receptor interactions .

Functional Analogues

Compounds with overlapping applications (e.g., anticancer, enzyme inhibition) can be compared using pharmacological parameters:

Table 2: Functional Comparison

Key Observations :

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.